molecular formula C2Cl2O2 B122117 Oxalyl chloride CAS No. 79-37-8

Oxalyl chloride

Cat. No. B122117
CAS RN: 79-37-8
M. Wt: 126.92 g/mol
InChI Key: CTSLXHKWHWQRSH-UHFFFAOYSA-N
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Patent
US07989444B2

Procedure details

The title compound was prepared as described in General Procedure 2 from 1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate and 3,3,3-trifluoropropanoyl chloride. The latter reactant had been obtained in chlorobenzene solution from the reaction of 3,3,3-trifluoropropanoic acid with oxalyl chloride (1 eq.) in the presence of a catalytic quantity of DMF.
Name
1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:19]([OH:20])=[CH:18][C:5]2[CH2:6][CH2:7][N:8](C(OC(C)(C)C)=[O:12])[CH2:9][CH2:10][C:4]=2[CH:3]=1.[F:21][C:22]([F:28])([F:27])[CH2:23][C:24]([Cl:26])=[O:25].CN([CH:32]=[O:33])C.[Cl:34]C1C=CC=CC=1>>[F:21][C:22]([F:28])([F:27])[CH2:23][C:24]1[O:20][C:19]2[C:2]([N:1]=1)=[CH:3][C:4]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6][C:5]=1[CH:18]=2.[F:21][C:22]([F:28])([F:27])[CH2:23][C:24]([OH:12])=[O:25].[C:32]([Cl:34])(=[O:33])[C:24]([Cl:26])=[O:25]

Inputs

Step One
Name
1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC2=C(CCN(CC2)C(=O)OC(C)(C)C)C=C1O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC(=O)Cl)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CC=1OC2=CC3=C(CCNCC3)C=C2N1)(F)F
Name
Type
product
Smiles
FC(CC(=O)O)(F)F
Name
Type
product
Smiles
C(C(=O)Cl)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07989444B2

Procedure details

The title compound was prepared as described in General Procedure 2 from 1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate and 3,3,3-trifluoropropanoyl chloride. The latter reactant had been obtained in chlorobenzene solution from the reaction of 3,3,3-trifluoropropanoic acid with oxalyl chloride (1 eq.) in the presence of a catalytic quantity of DMF.
Name
1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:19]([OH:20])=[CH:18][C:5]2[CH2:6][CH2:7][N:8](C(OC(C)(C)C)=[O:12])[CH2:9][CH2:10][C:4]=2[CH:3]=1.[F:21][C:22]([F:28])([F:27])[CH2:23][C:24]([Cl:26])=[O:25].CN([CH:32]=[O:33])C.[Cl:34]C1C=CC=CC=1>>[F:21][C:22]([F:28])([F:27])[CH2:23][C:24]1[O:20][C:19]2[C:2]([N:1]=1)=[CH:3][C:4]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6][C:5]=1[CH:18]=2.[F:21][C:22]([F:28])([F:27])[CH2:23][C:24]([OH:12])=[O:25].[C:32]([Cl:34])(=[O:33])[C:24]([Cl:26])=[O:25]

Inputs

Step One
Name
1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC2=C(CCN(CC2)C(=O)OC(C)(C)C)C=C1O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC(=O)Cl)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CC=1OC2=CC3=C(CCNCC3)C=C2N1)(F)F
Name
Type
product
Smiles
FC(CC(=O)O)(F)F
Name
Type
product
Smiles
C(C(=O)Cl)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.